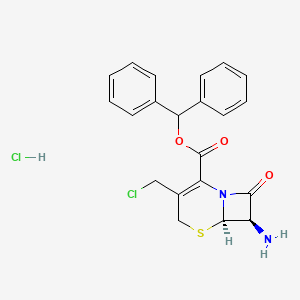
Ribavirin-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ribavirin-13C2 is a stable isotope-labeled version of ribavirin, a synthetic guanosine nucleoside analog. Ribavirin is widely recognized for its broad-spectrum antiviral activity against various RNA and DNA viruses. The incorporation of carbon-13 isotopes into the ribavirin molecule allows for detailed pharmacokinetic and metabolic studies, making this compound a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin-13C2 typically involves the incorporation of carbon-13 isotopes into the ribavirin molecule. One common method is the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction. This process involves the reaction of peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis and purification processes. The use of stable isotope-labeled precursors and advanced chromatographic techniques ensures the high purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ribavirin-13C2 undergoes various chemical reactions, including:
Oxidation: Ribavirin can be oxidized to form ribavirin-5’-phosphate.
Reduction: Reduction reactions can convert ribavirin to its reduced forms.
Substitution: Ribavirin can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia or amines are employed.
Major Products:
Oxidation: Ribavirin-5’-phosphate.
Reduction: Reduced forms of ribavirin.
Substitution: Various substituted ribavirin derivatives.
Aplicaciones Científicas De Investigación
Ribavirin-13C2 has numerous applications in scientific research:
Chemistry: Used in studies of nucleoside analogs and their chemical properties.
Biology: Employed in metabolic and pharmacokinetic studies to trace the distribution and metabolism of ribavirin in biological systems.
Medicine: Utilized in antiviral research to understand the mechanism of action and efficacy of ribavirin.
Industry: Applied in the development of antiviral drugs and therapeutic agents.
Mecanismo De Acción
Ribavirin-13C2 exerts its antiviral effects through several mechanisms:
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of guanosine triphosphate (GTP) pools, inhibiting viral RNA synthesis.
RNA Mutagenesis: Ribavirin induces mutations in viral RNA, leading to error catastrophe and loss of viral viability.
Immune Modulation: Ribavirin enhances the immune response by promoting the production of antiviral cytokines.
Comparación Con Compuestos Similares
Tecadenoson: Another nucleoside analog with antiviral properties.
Cladribine: A purine nucleoside analog used in the treatment of certain cancers.
Acadesine (AICAR): A nucleoside analog with potential therapeutic applications.
Uniqueness of Ribavirin-13C2: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where detailed understanding of ribavirin’s behavior in biological systems is required.
Propiedades
Número CAS |
1279035-36-7 |
|---|---|
Fórmula molecular |
C8H12N4O5 |
Peso molecular |
246.192 |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1 |
Clave InChI |
IWUCXVSUMQZMFG-XHJYHLGGSA-N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Sinónimos |
1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2; Copegus-13C2; ICN 1229-13C2; MegaRibavirin-13C2; NSC 163039-13C2; Ravanex-13C2; Rebetol-13C2; Ribamide-13C2; Ribamidil-13C2; Ribasphere-13C2; Ribavarin-13C2; Tribavirin-13C2; Vilona-13C2; Vira |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)



![2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585693.png)


